Lipophilicity Control via Skipped Fluorination: LogP Reduction Compared to Vicinal or Isolated Fluorination
The 'skipped' fluorination pattern of 1,1,1,3,3-pentafluoropropan-2-ol (fluorine atoms on C1 and C3, separated by a CH(OH) group) is more effective at reducing lipophilicity (logP) than either single or vicinal fluorination motifs [1]. This is a class-level inference derived from systematic studies comparing all possible fluorination motifs in structurally equivalent environments [1]. While not a direct head-to-head measurement of the alcohol itself, this principle directly informs its value as a building block for lowering the logP of drug candidates or agrochemicals, a critical parameter for ADME properties.
| Evidence Dimension | logP reduction efficacy |
|---|---|
| Target Compound Data | Class-level trend: skipped (1,3) fluorination motif leads to greater logP reduction. |
| Comparator Or Baseline | vicinal (1,2) or isolated (single) fluorination motifs. |
| Quantified Difference | Skipped fluorination is 'more powerful for logP reduction purposes' (qualitative observation from systematic studies) [1]. |
| Conditions | Analysis of fluorinated building blocks in organic synthesis, medicinal chemistry context [1]. |
Why This Matters
For procurement of intermediates in drug discovery, a building block with a skipped fluorination pattern offers a predictable and more potent route to controlling candidate lipophilicity compared to alternatives with different fluorination arrangements.
- [1] Kiss, L. E., et al. (2021). Skipped fluorination motifs: Synthesis of building blocks and comparison of lipophilicity trends with vicinal and isolated fluorination motifs. Organic & Biomolecular Chemistry, 19(3), 626-640. View Source
